molecular formula C19H18FN3O4S2 B3005339 (E)-2-(3-ethyl-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)-N-(4-fluorophenyl)acetamide CAS No. 630090-74-3

(E)-2-(3-ethyl-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)-N-(4-fluorophenyl)acetamide

Cat. No. B3005339
CAS RN: 630090-74-3
M. Wt: 435.49
InChI Key: NKQFYLITNQGJAF-ZBJSNUHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(3-ethyl-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H18FN3O4S2 and its molecular weight is 435.49. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(3-ethyl-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(3-ethyl-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Thiazolidinone derivatives exhibit significant biological activities, including antibacterial, antiprotozoal, antitubercular, and antifungal properties. They are active against various infections such as bacterial infections, protozoan infections, mycobacterium tuberculosis, and mycoses .

Antidiabetic Potential

Thiazolidinediones are a major class of insulin sensitizers known for their anti-hyperglycemic actions without causing hypoglycemia. They stimulate the peroxisome proliferator-activated receptor-γ (PPAR-γ), which plays a role in glucose regulation .

Anticancer Properties

Some 4-thiazolidinone derivatives have been synthesized and tested for their antimicrobial and anticancer potential. Certain compounds have shown to be potent antimicrobial agents and have exhibited anticancer activity .

Therapeutic and Pharmaceutical Activity

Thiazolidine derivatives are used in probe design due to their diverse therapeutic and pharmaceutical activities. Novel synthesis methods of these derivatives focus on yield, purity, selectivity, and pharmacokinetic activity .

Inhibitors of Antibiotic Resistance

Thiazole and its benzofused derivatives act as inhibitors of mechanisms underlying antibiotic resistance. They are being explored for clinical application in the treatment of severe drug-resistant infections .

Anticonvulsant Action

New series of clubbed thiazolidinone derivatives have been created to research their effects on anticonvulsant action. The presence of hydrophobic units, hydrogen bonding domains, and electron-donor groups has been studied to understand their impact on this property .

properties

IUPAC Name

2-[(2E)-2-(benzenesulfonylimino)-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4S2/c1-2-23-18(25)16(12-17(24)21-14-10-8-13(20)9-11-14)28-19(23)22-29(26,27)15-6-4-3-5-7-15/h3-11,16H,2,12H2,1H3,(H,21,24)/b22-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQFYLITNQGJAF-ZBJSNUHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(SC1=NS(=O)(=O)C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C(=O)C(S/C1=N/S(=O)(=O)C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(3-ethyl-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)-N-(4-fluorophenyl)acetamide

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